3-[3-(2-oxopiperidin-1-yl)phenyl]-1-(2-phenylethyl)urea
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Description
Apixaban is a direct inhibitor of activated factor X (FXa) and is in development for the prevention and treatment of various thromboembolic diseases . It has an inhibitory constant of 0.08 nM for human FXa, apixaban has greater than 30,000-fold selectivity for FXa over other human coagulation proteases .
Synthesis Analysis
The synthesis of apixaban involved modification of the carboxamido linker to eliminate potential in vivo hydrolysis to a primary aniline . Cyclization of the carboxamido linker to the novel bicyclic tetrahydropyrazolopyridinone scaffold retained the potent fXa binding activity .Molecular Structure Analysis
The molecular formula of apixaban is C20H25N3O3 . It has a p-methoxyphenyl P1, which retained factor Xa binding affinity and good oral bioavailability .Chemical Reactions Analysis
Apixaban produces a rapid onset of inhibition of FXa with an association rate constant of 20 μM −1 /s approximately and inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro .Physical and Chemical Properties Analysis
Apixaban has good bioavailability, low clearance, and a small volume of distribution in animals and humans, and a low potential for drug–drug interactions . Elimination pathways for apixaban include renal excretion, metabolism, and biliary/intestinal excretion .Mechanism of Action
Target of Action
The primary target of this compound is activated factor X (FXa) . FXa is a crucial enzyme in the coagulation cascade, which plays a pivotal role in thrombin generation and blood clot formation .
Mode of Action
The compound acts as a direct inhibitor of FXa . It binds to FXa with high affinity, resulting in a rapid onset of inhibition .
Biochemical Pathways
By inhibiting FXa, the compound disrupts the coagulation cascade, thereby reducing thrombin generation . Although it has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation .
Pharmacokinetics
The compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa .
Result of Action
The inhibition of FXa and the subsequent reduction in thrombin generation result in antithrombotic efficacy . Preclinical studies have demonstrated dose-dependent antithrombotic efficacy at doses that preserved hemostasis .
Action Environment
Future Directions
Properties
IUPAC Name |
1-[3-(2-oxopiperidin-1-yl)phenyl]-3-(2-phenylethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c24-19-11-4-5-14-23(19)18-10-6-9-17(15-18)22-20(25)21-13-12-16-7-2-1-3-8-16/h1-3,6-10,15H,4-5,11-14H2,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLZWHWLNSWXJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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